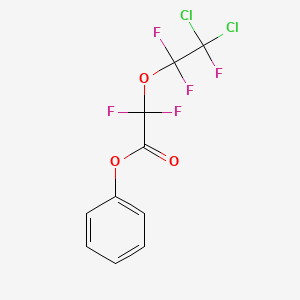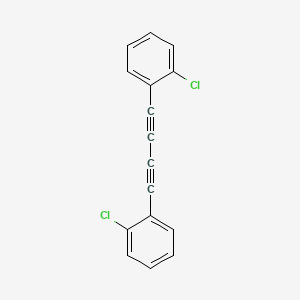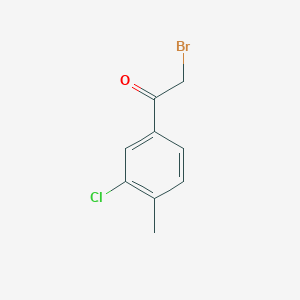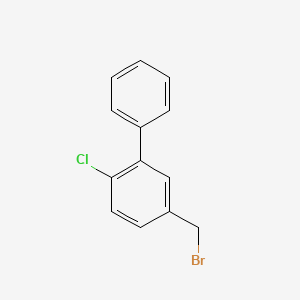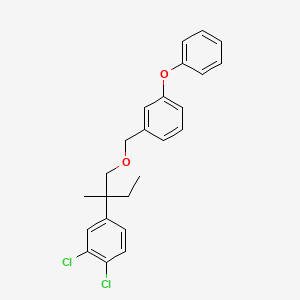
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene is an organic compound characterized by its complex structure, which includes dichlorophenyl, methylbutoxy, and phenoxybenzene groups
Méthodes De Préparation
The synthesis of 1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound .
Applications De Recherche Scientifique
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene can be compared with other similar compounds, such as:
3,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may exhibit similar chemical reactivity and applications.
Phenoxybenzene derivatives: Compounds with the phenoxybenzene group may have comparable properties and uses in scientific research and industry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
80844-04-8 |
|---|---|
Formule moléculaire |
C24H24Cl2O2 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
1,2-dichloro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C24H24Cl2O2/c1-3-24(2,19-12-13-22(25)23(26)15-19)17-27-16-18-8-7-11-21(14-18)28-20-9-5-4-6-10-20/h4-15H,3,16-17H2,1-2H3 |
Clé InChI |
UPXSOQYAYJCLOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
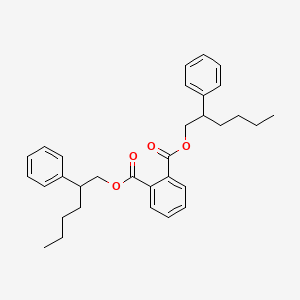
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
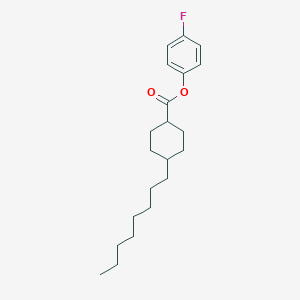
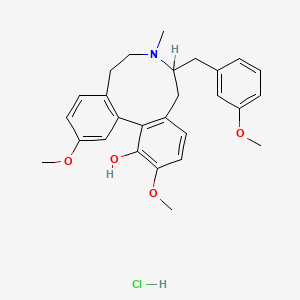
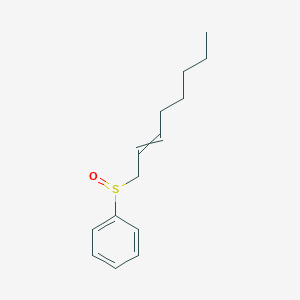
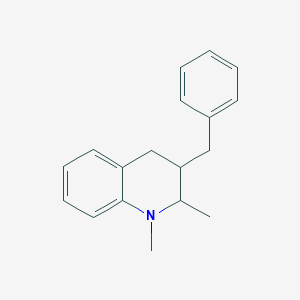
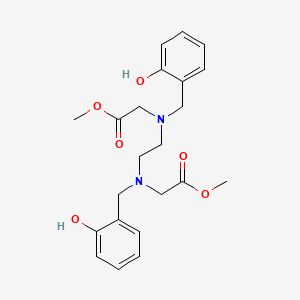
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
